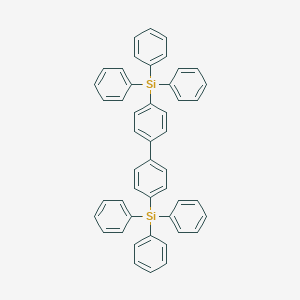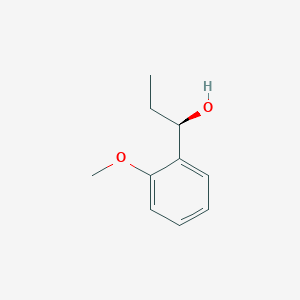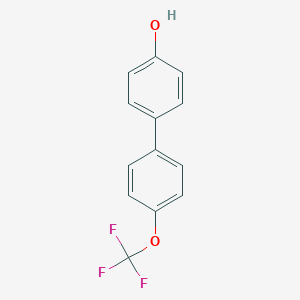
4-(4-Trifluoromethoxyphenyl)phenol
Übersicht
Beschreibung
4-(4-Trifluoromethoxyphenyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes . It is used in the synthesis of polymers and monomers . It is also a metabolite of the drug fluoxetine .
Synthesis Analysis
The synthesis of 4-(4-Trifluoromethoxyphenyl)phenol involves several steps. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 4-(4-Trifluoromethoxyphenyl)phenol is C13H9F3O2 . The InChI code is 1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H .Chemical Reactions Analysis
The chemical reactions involving 4-(4-Trifluoromethoxyphenyl)phenol are complex and depend on the specific conditions and reactants . More details about these reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
4-(4-Trifluoromethoxyphenyl)phenol has a molecular weight of 254.21 . It is a liquid at room temperature . The refractive index is 1.447 .Wissenschaftliche Forschungsanwendungen
- Application Summary : “4-(4-Trifluoromethoxyphenyl)phenol” is a chemical compound with the CAS Number: 173025-79-1 . It’s used in various research and industrial applications due to its unique properties .
- Results or Outcomes : The outcomes can also vary greatly. In general, the use of this compound would be to leverage its unique chemical properties to achieve certain reactions or create certain products in the field of organic chemistry .
- Application Summary : Trifluoromethylpyridines, which could potentially include derivatives of “4-(4-Trifluoromethoxyphenyl)phenol”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application : These compounds are synthesized and incorporated into various agrochemical and pharmaceutical products. The specific methods of synthesis and application would be outlined in the research and development processes of these products .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Scientific Field
Scientific Field
Agrochemical and Pharmaceutical Industries
- Scientific Field : Material Science
- Application Summary : This compound has been used in the synthesis of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) , which are promising anodic materials for electrochromic devices .
- Methods of Application : These polymers were synthesized electrochemically and their electrochromic behaviors were characterized . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .
- Results or Outcomes : PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .
- Application Summary : The trifluoromethoxy group, which is part of the “4-(4-Trifluoromethoxyphenyl)phenol” compound, is becoming more and more important in both agrochemical research and pharmaceutical chemistry . It’s used as a substituent in bioactive compounds .
- Methods of Application : These compounds are synthesized and incorporated into various bioactive compounds. The specific methods of synthesis and application would be outlined in the research and development processes of these products .
- Results or Outcomes : Currently, about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom. The biggest group of fluorinated pesticides are the compounds containing a trifluoromethyl group (mainly at aromatic rings), followed by aromatic compounds containing an isolated fluorine atom (one and more). However, according to the 12th and 13th edition of the pesticide manual only five pesticides containing OCF3-groups are so far registered .
- Application Summary : “4-(4-Trifluoromethoxyphenyl)phenol” is a chemical compound with the CAS Number: 173025-79-1 . It’s used in various research and industrial applications due to its unique properties .
- Results or Outcomes : The outcomes can also vary greatly. In general, the use of this compound would be to leverage its unique chemical properties to achieve certain reactions or create certain products in the field of chemical synthesis .
Scientific Field
Scientific Field
Safety And Hazards
This compound is classified as a danger under the GHS classification. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHPTVCTYWEKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475712 | |
| Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethoxyphenyl)phenol | |
CAS RN |
173025-79-1 | |
| Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

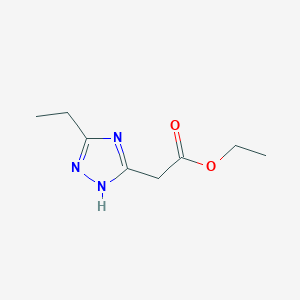

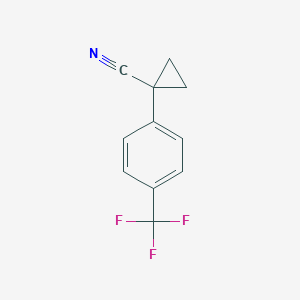
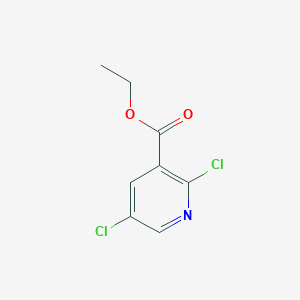
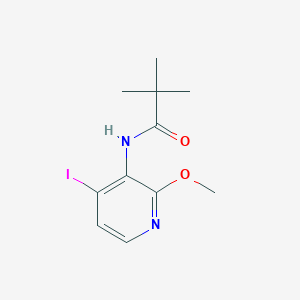
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
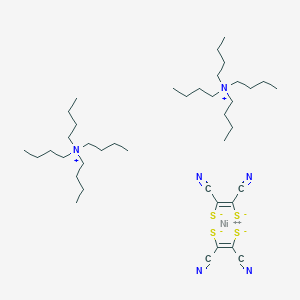
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)
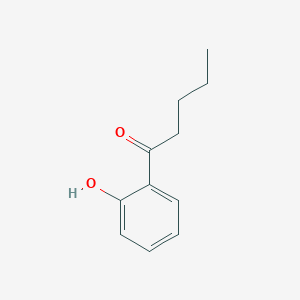
![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)

